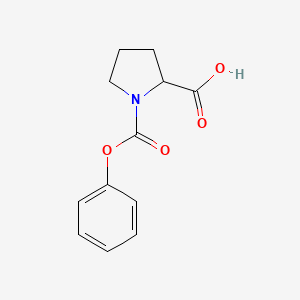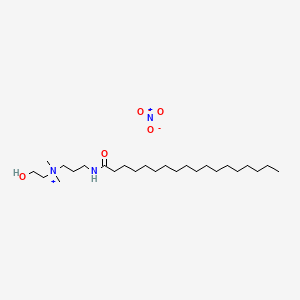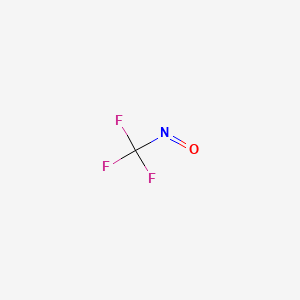
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (PPCA) is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol. This compound has immense potential in various fields of science, especially in the pharmaceutical industry.
Molecular Structure Analysis
The InChI code for PPCA is 1S/C12H13NO4/c14-11(15)10-7-4-8-13(10)12(16)17-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15)/p-1 . This code represents the molecular structure of the compound. Detailed structural analysis would require specialized software to visualize the structure based on this code.Physical And Chemical Properties Analysis
PPCA has a molecular weight of 235.24 g/mol. It is typically stored at room temperature . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.Applications De Recherche Scientifique
Anticancer Agent Synthesis
This compound has been utilized in the synthesis of nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids. These hybrids have been evaluated for their in vitro anticancer potential against various cancer cell lines, including lung cancer (A549), ovarian carcinoma (CH1), and colon cancer (SW480), as well as noncancerous murine embryonal fibroblasts (NIH/3T3). The cell death mechanism was studied using flow cytometry methods .
Drug Discovery
The pyrrolidine core structure is a versatile scaffold in drug discovery. It has been used in the design of new molecules by studying the binding conformation of related compounds, which showed potency towards specific targets while avoiding undesirable activity against other receptors .
Biofilm Formation Inhibition
In the context of infectious diseases, derivatives of this compound have shown effectiveness against biofilm formation in vitro and exhibited activity in vivo, particularly in an invertebrate model of disseminated candidiasis .
Frontiers - Recent insights about pyrrolidine core skeletons Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Therapeutics
Safety and Hazards
Propriétés
IUPAC Name |
1-phenoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-7-4-8-13(10)12(16)17-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPMLYISWFZSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340478 | |
| Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1161602-22-7 | |
| Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















